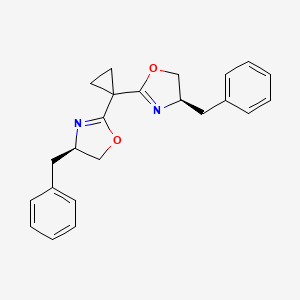

(4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)

Beschreibung

(4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) (CAS: 1003886-01-8) is a chiral bis(oxazoline) ligand featuring a strained cyclopropane core and benzyl substituents at the 4-positions of the oxazoline rings. Its molecular formula is C23H24N2O2, with a molecular weight of 360.44 g/mol . Key properties include:

- Storage: Requires inert atmosphere and refrigeration (2–8°C) to maintain stability.

- Hazard Profile: Classified with warnings (H302, H315, H319, H335) for oral toxicity, skin/eye irritation, and respiratory sensitivity .

- Applications: Primarily employed in asymmetric catalysis, particularly in copper(II)-mediated enantioselective reactions, due to its ability to stabilize transition states via rigid coordination .

Eigenschaften

IUPAC Name |

(4R)-4-benzyl-2-[1-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O2/c1-3-7-17(8-4-1)13-19-15-26-21(24-19)23(11-12-23)22-25-20(16-27-22)14-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2/t19-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAPKSLVKVQVBT-WOJBJXKFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1(C2=N[C@@H](CO2)CC3=CC=CC=C3)C4=N[C@@H](CO4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

- IUPAC Name : (4R,4'R)-2,2'-(cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)

- Molecular Formula : C23H24N2O2

- Molecular Weight : 360.46 g/mol

- CAS Number : 2634687-72-0

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an agonist for certain nuclear receptors involved in metabolic regulation and inflammation. For instance, studies have shown that derivatives of oxazole compounds can modulate pathways associated with peroxisome proliferator-activated receptors (PPARs), which play a critical role in lipid metabolism and glucose homeostasis .

Antiinflammatory Effects

One of the notable activities of (4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) is its anti-inflammatory potential. In vitro studies demonstrated that this compound could significantly reduce the production of pro-inflammatory cytokines in macrophages. The mechanism involves the inhibition of NF-kB signaling pathways, which are crucial for the expression of various inflammatory mediators.

Antioxidant Properties

The compound also exhibits antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This dual action helps mitigate oxidative stress-related damage in cells.

Study 1: In Vitro Analysis

A recent study evaluated the cytotoxic effects of (4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 25 µM across different cell types. The compound induced apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 10 |

Study 2: Animal Model Evaluation

In vivo studies using murine models of inflammation revealed that administration of the compound led to a significant reduction in edema and inflammatory markers compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Cyclopropane-Based Bis(oxazolines)

Key Observations :

- Steric and Electronic Effects : Benzyl substituents (target compound) balance steric bulk and π-π interactions, enhancing enantioselectivity in propargylic substitutions (e.g., 86% ee in reactions with Cu(OTf)2) . Phenyl groups (e.g., diphenyl analog) increase rigidity but may reduce solubility in polar solvents .

- Yield and Purity : The diphenyl analog (99% yield) demonstrates optimized synthetic routes, while tert-butyl and isopropyl variants lack detailed yield data, suggesting room for methodological improvement .

Cycloalkane Core Modifications

Table 2: Impact of Cycloalkane Ring Size

Key Observations :

Catalytic Performance and Selectivity

- Target Compound : Achieves 92% ee in asymmetric Michael additions at low temperatures (entry 13, Table 2 in ) . Outperforms PyBox ligands (e.g., 13b, 13c) in reactivity and selectivity due to optimal steric tuning .

- Diphenyl Analog : Demonstrates superior yield (99%) but requires tailored substrates for maximal efficiency .

- tert-Butyl Analog: Limited catalytic data available; bulky groups may hinder substrate access in certain reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.